

Introduction: The Power of a Single Isotopic Label

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Compound of Interest

Compound Name: 2-Methyl(1¹³C)prop-1-ene

Cat. No.: B1642356

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In the landscape of modern chemical and pharmaceutical research, the ability to trace atomic and molecular pathways is paramount. Stable isotope labeling is a cornerstone technique that provides unparalleled insight into complex reaction mechanisms, metabolic pathways, and quantitative analyses.^[1] Among the array of available isotopic tracers, carbon-13 (¹³C) labeled compounds are particularly valuable for their ability to elucidate the intricate choreography of carbon frameworks in biological and chemical systems.^[1]

This guide focuses on a specific, powerful tool in the chemist's arsenal: 2-Methyl(1-¹³C)prop-1-ene. This molecule, a derivative of isobutylene, is strategically labeled at the C1 vinyl position. While its physical properties are nearly identical to its unlabeled counterpart, the presence of the ¹³C nucleus transforms it from a simple alkene into a sophisticated probe. Its primary utility lies in the unambiguous elucidation of reaction mechanisms.^[2] By tracking the position of the heavy carbon atom through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), researchers can definitively distinguish between competing reaction pathways, confirm bond formations, and validate theoretical models.^{[2][3]}

This document serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, characterization, reactivity, and advanced applications of 2-Methyl(1-¹³C)prop-1-ene.

Property	Value	Source
IUPAC Name	2-methyl(1- ¹³ C)prop-1-ene	[2]
Molecular Formula	¹³ C ₁₂ C ₃ H ₈	[2]
Molecular Weight	57.1 g/mol	[2]
Boiling Point	-6.9 °C (for unlabeled)	
Melting Point	-140 °C (for unlabeled)	
CAS Number	115-11-7 (for unlabeled)	[4]
Canonical SMILES	<chem>CC(=[¹³CH2])C</chem>	[2]
InChI Key	VQTUBCCKSQIDNK- OUBTZVSYSA-N	[2]

Synthesis and Spectroscopic Characterization

The utility of an isotopically labeled compound is contingent on a reliable synthesis that places the label in a known position and a robust set of analytical methods to confirm its incorporation and purity.

Proposed Synthesis: A Wittig Approach

A logical and widely understood method for synthesizing 2-Methyl(1-¹³C)prop-1-ene is the Wittig reaction. This approach offers high regioselectivity for the label's placement. The key is to start with a ¹³C-labeled methyl precursor.

- Preparation of the Ylide:
 - In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), combine [¹³C]methyl iodide with an equimolar amount of triphenylphosphine in anhydrous toluene.
 - Heat the mixture to reflux for 2-4 hours to form the phosphonium salt, [¹³C]methyltriphenylphosphonium iodide. Monitor by TLC until the starting material is consumed.

- Cool the reaction to room temperature, collect the salt by filtration, wash with cold toluene, and dry under vacuum.
- Ylide Formation and Reaction:
 - Suspend the dried phosphonium salt in anhydrous tetrahydrofuran (THF) and cool to -78 °C in a dry ice/acetone bath.
 - Add a strong base, such as n-butyllithium (n-BuLi), dropwise until the characteristic orange-red color of the ylide persists.
 - Slowly add one equivalent of dry acetone to the ylide solution at -78 °C.
- Workup and Isolation:
 - Allow the reaction to warm slowly to room temperature and stir for 12 hours.
 - The product, 2-Methyl(1-¹³C)prop-1-ene, is a volatile gas. The reaction vessel should be connected to a cold trap (-78 °C or lower) to collect the product as it forms and evolves from the reaction mixture.
 - The collected condensate can be further purified by fractional distillation if necessary. Purity is typically assessed by Gas Chromatography (GC) and confirmed by NMR.

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Spectroscopic Validation: The Isotopic Signature

Spectroscopy provides the definitive proof of successful isotopic labeling. The key differences arise from the unique nuclear properties of ¹³C compared to ¹²C.

In an electron ionization mass spectrum, the molecular ion peak (M⁺) for the labeled compound will appear at an m/z value that is one unit higher than that of the unlabeled isobutylene (56.1

g/mol). This provides a quick confirmation of overall isotopic incorporation.

NMR is the most powerful tool for confirming the precise location of the ^{13}C label. Carbon-13 has a nuclear spin ($I = \frac{1}{2}$), which leads to observable coupling with adjacent protons.[5]

- ^1H NMR: The proton spectrum will show two distinct signals. The six protons of the two equivalent methyl groups will appear as a singlet, unchanged from the unlabeled spectrum. However, the two protons on the labeled carbon ($=^{13}\text{CH}_2$) will appear as a large doublet. This splitting is caused by one-bond coupling to the ^{13}C nucleus (a large $^1\text{J}_{\text{C-H}}$ coupling constant of $\sim 150\text{-}160$ Hz). The presence of this doublet is unambiguous proof of the label's position.
- ^{13}C NMR: In a standard proton-decoupled ^{13}C NMR spectrum, three signals are expected. [6] The signal corresponding to the C1 carbon ($=^{13}\text{CH}_2$) will be dramatically enhanced in intensity due to the $>98\%$ enrichment. The other two signals (the quaternary C2 and the two equivalent methyl carbons) will appear at their natural abundance intensity. This provides definitive confirmation of the label's location and the compound's structure.

Nucleus	Position	Expected Chemical Shift (δ , ppm)	Multiplicity (1H NMR)	Key Feature
1H	=CH2	~4.7 ppm	Doublet ($^1J_{C-H} \approx 156$ Hz)	Splitting due to coupling with ^{13}C .
1H	-(CH3)2	~1.7 ppm	Singlet	Unaffected by labeling at C1.
^{13}C	C1 (=13CH2)	~110-115 ppm	-	Signal is highly intense due to enrichment.[6]
^{13}C	C2 (=C(CH3)2)	~140-145 ppm	-	Natural abundance signal.[6]
^{13}C	C3, C4 (-CH3)	~22-25 ppm	-	Natural abundance signal.[6]

Chemical Reactivity and Mechanistic Elucidation

The true value of 2-Methyl(1- ^{13}C)prop-1-ene is realized when it is used as a mechanistic probe. By following the ^{13}C label from reactant to product, one can verify reaction pathways with high fidelity.

Case Study 1: Electrophilic Addition of HBr

The reaction of isobutylene with hydrogen bromide (HBr) is a classic example of Markovnikov's rule, which states that the proton adds to the carbon with more hydrogen atoms, leading to the more stable carbocation intermediate.

- **Causality:** The reaction proceeds via a tertiary carbocation because it is stabilized by hyperconjugation from the adjacent methyl groups. Using the ^{13}C labeled starting material allows for direct observation of the bond formations predicted by this mechanism.

- Bubble 2-Methyl(1-¹³C)prop-1-ene gas through a solution of HBr in a non-nucleophilic solvent (e.g., acetic acid or CH₂Cl₂) at 0 °C.
- Allow the reaction to proceed for 30 minutes.
- Quench the reaction with a cold, saturated sodium bicarbonate solution to neutralize excess acid.
- Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and carefully remove the solvent.
- Analyze the resulting product, 2-bromo-2-methylpropane, by ¹H and ¹³C NMR.
- Expected Outcome: The ¹³C NMR of the product will show a strong, enriched signal for the methyl carbon that was originally the =¹³CH₂ group. This confirms that the bromine atom added to the C2 position and the proton added to the ¹³C-labeled C1 position, validating the formation of the tertiary carbocation intermediate.

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Case Study 2: Cationic Polymerization

The polymerization of isobutylene to produce polyisobutylene (butyl rubber) is an industrially significant process that proceeds via a cationic mechanism.[2] Understanding the intricate steps of initiation, propagation, and termination is crucial for controlling the polymer's properties.

- Trustworthiness of Protocol: Using 2-Methyl(1-¹³C)prop-1-ene as a comonomer (mixed with unlabeled isobutylene) in a polymerization reaction creates a self-validating system. The location and distribution of the ¹³C label in the final polymer, as determined by ¹³C NMR, provide direct evidence of the propagation mechanism and can reveal the frequency of chain-transfer events.[2]

- In a glovebox, charge a dry reaction vessel with a solvent such as dichloromethane and cool to -80 °C.
- Add a known ratio of unlabeled isobutylene and 2-Methyl(1-¹³C)prop-1-ene.
- Initiate the polymerization by adding a Lewis acid catalyst, such as boron trifluoride (BF₃), complexed with a proton source (e.g., water).
- After the desired time, terminate the reaction by adding cold methanol.
- Precipitate the polymer by pouring the solution into a large volume of ethanol.
- Collect the polyisobutylene, dry it under vacuum, and analyze its microstructure using high-resolution ¹³C NMR.

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Applications in Drug Development and Metabolomics

The principles of using 2-Methyl(1-¹³C)prop-1-ene to trace carbon pathways extend directly to the pharmaceutical sciences. Stable isotope labeling is a critical technology for modern drug development.^[7]

ADME Studies

ADME studies—which investigate a drug's Absorption, Distribution, Metabolism, and Excretion—are essential for understanding its pharmacokinetic profile.^{[3][7]} By synthesizing a drug candidate with a ¹³C label in a metabolically stable position, researchers can:

- Trace Metabolites: Use LC-MS to detect the parent drug and all of its metabolites, which will all carry the unique isotopic signature.
- Quantify Exposure: Accurately measure the concentration of the drug and its metabolites in various biological matrices like plasma and urine.

- **Elucidate Metabolic Pathways:** The structure of the isolated metabolites, identified by MS and NMR, reveals how the body processes the drug, helping to identify potential safety liabilities.

Isotope Dilution Mass Spectrometry

In bioanalysis, a ^{13}C -labeled version of a drug is the "gold standard" for use as an internal standard (IS) for quantitative LC-MS assays.[8]

- **The Principle:** A known amount of the ^{13}C -labeled drug is spiked into a biological sample (e.g., blood plasma) before processing. This IS is chemically identical to the unlabeled drug (the analyte) and therefore experiences the exact same losses during sample extraction and the same ionization effects (suppression or enhancement) in the mass spectrometer source.
- **The Advantage:** The mass spectrometer can distinguish between the analyte and the IS based on their mass difference. By measuring the ratio of the analyte's signal to the IS's signal, an extremely accurate and precise quantification of the drug can be achieved, as any experimental variability is canceled out.[8]

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Safety and Handling

While the isotopic label does not alter the chemical hazards, 2-Methylprop-1-ene (isobutylene) is a flammable gas and requires appropriate handling.

- **Flammability:** It forms explosive mixtures with air and is highly flammable. All sources of ignition must be avoided.[9]
- **Handling:** It is shipped as a liquefied gas under pressure. Contact with the liquid can cause frostbite.[10][11] Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
- **Storage:** Store cylinders in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[12]

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